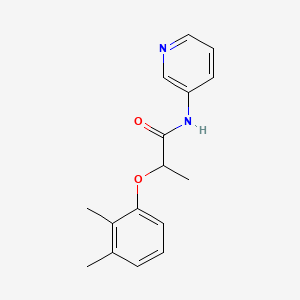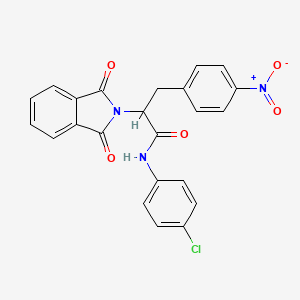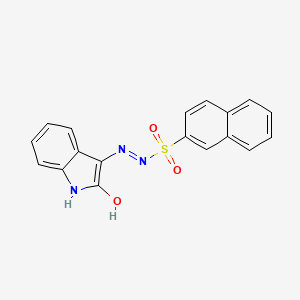
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The channel is expressed in sensory neurons and is involved in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Wirkmechanismus
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide acts as a non-competitive inhibitor of the TRPV1 channel. The channel is activated by various stimuli, including heat, protons, and capsaicin. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. The inhibition of the TRPV1 channel by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide results in a decrease in the transmission of pain signals. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. In addition, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in animal models, and its efficacy and safety have been demonstrated in various preclinical studies. However, there are some limitations to its use in lab experiments. One limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide is not selective for the TRPV1 channel and can also inhibit other ion channels. Another limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide. One direction is to develop more selective TRPV1 inhibitors that do not inhibit other ion channels. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide in other conditions, such as anxiety and depression. Finally, the development of more effective formulations of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide involves a series of chemical reactions. The starting material is 2,3-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-3-(2,3-dimethylphenoxy)propanoic acid. The acid is then reacted with pyridine to form the corresponding amide, which is further reacted with thionyl chloride and then with 3-aminopropionitrile to yield the final product, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 channel is involved in the transmission of pain signals, and its inhibition by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-8-15(12(11)2)20-13(3)16(19)18-14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWRUNAGHWNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)
![4-{6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048291.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6048309.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)
![2-(4-methoxybenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6048318.png)